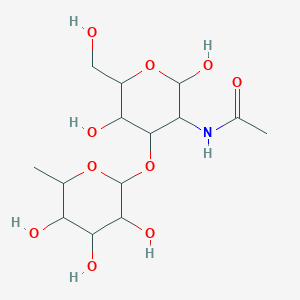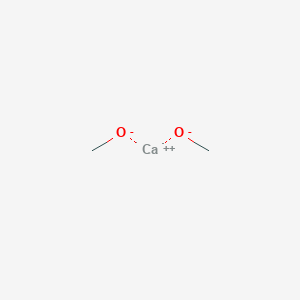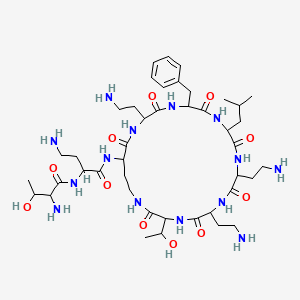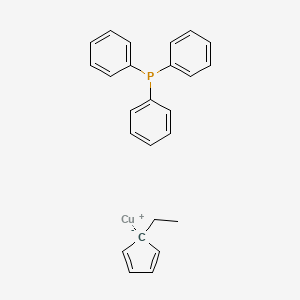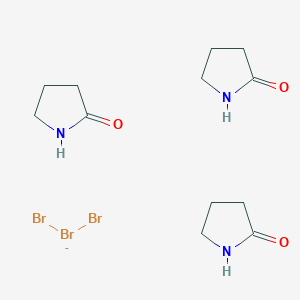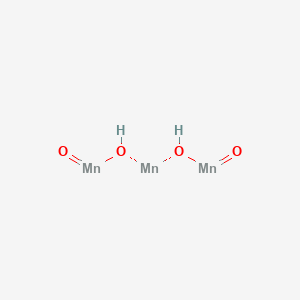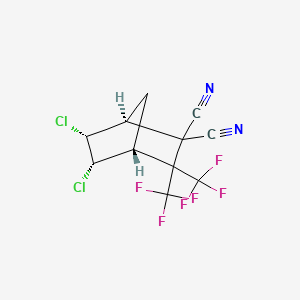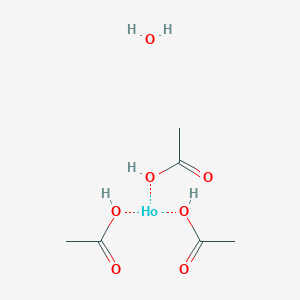
Holmium acetate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Ho·xH₂O. It is the acetate salt of holmium, a rare earth element. This compound is known for its solubility in water and its use in various scientific and industrial applications .
Méthodes De Préparation
Holmium acetate hydrate can be synthesized by dissolving holmium oxide in hot acetic acid. The reaction typically occurs at a pH of 4, forming the tetrahydrate of holmium acetate (Ho₂(CH₃COO)₆·4H₂O). The anhydrous form can be obtained by heating the hydrated acetate in acetic acid . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency required for commercial use.
Analyse Des Réactions Chimiques
Holmium acetate hydrate undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes at 105°C to form a hemihydrate, further decomposing at 135°C into an anhydride.
Coordination Reactions: This compound can form coordination polymers where each holmium center is nine-coordinate, with two bidentate acetate ligands and the remaining sites occupied by oxygens from bridging acetate ligands.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of holmium acetate hydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, influencing chemical reactions and processes. The specific pathways and targets depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Holmium acetate hydrate can be compared with other rare earth acetate hydrates, such as dysprosium acetate, erbium acetate, and neodymium acetate. These compounds share similar chemical properties but differ in their specific applications and reactivity:
Dysprosium acetate: Used in the manufacture of magnets and as a catalyst in organic synthesis.
Erbium acetate: Used in optical materials and as a dopant in fiber optics.
Neodymium acetate: Used in the production of strong permanent magnets and in various catalytic processes.
This compound is unique due to its specific coordination chemistry and its applications in nuclear reactors and laser technology .
Propriétés
Formule moléculaire |
C6H14HoO7 |
|---|---|
Poids moléculaire |
363.10 g/mol |
Nom IUPAC |
acetic acid;holmium;hydrate |
InChI |
InChI=1S/3C2H4O2.Ho.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Clé InChI |
AFKXFOONUDALJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)
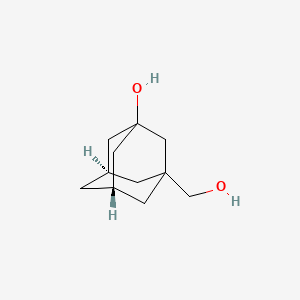
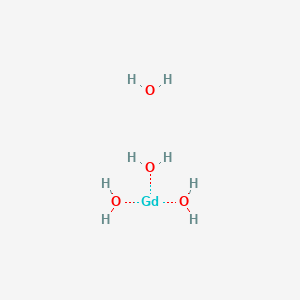

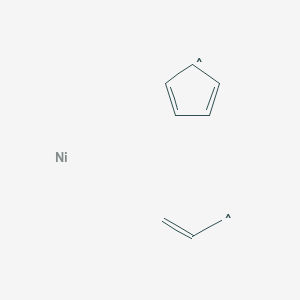
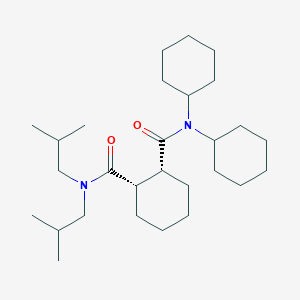
![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)
